DPP1 Inhibitory Activity: Azepane Ring Confers Potency Where Piperidine Fails
In a medicinal chemistry optimization program for DPP1 (dipeptidyl peptidase 1) inhibitors, the seven-membered azepane scaffold demonstrated measurable DPP1 inhibitory potency, whereas the direct six-membered piperidine analogs (compounds 14 and 15) exhibited no activity [1]. This represents a functional differentiation where ring size expansion from 6 to 7 members transforms an inactive scaffold into an active pharmacophore.
| Evidence Dimension | DPP1 inhibitory potency |
|---|---|
| Target Compound Data | Detectable DPP1 inhibitory activity (exact IC50 not specified for parent azepane scaffold) |
| Comparator Or Baseline | Piperidine analogs (compounds 14 and 15) |
| Quantified Difference | Azepane: activity present; Piperidine: no detectable activity |
| Conditions | DPP1 enzyme inhibition assay (biochemical) |
Why This Matters
This evidence demonstrates that the azepane ring system—of which azepane-4-carbonitrile is a foundational building block—provides a privileged scaffold for DPP1 inhibitor development, offering a synthetic entry point that piperidine-based intermediates cannot replicate.
- [1] Doyle, K., Lönn, H., Käck, H., et al. (2016). Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986). Journal of Medicinal Chemistry, 59(20), 9457–9472. View Source
